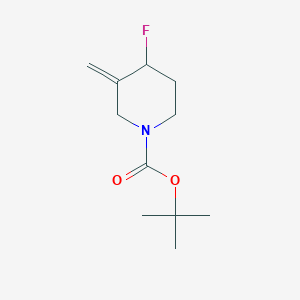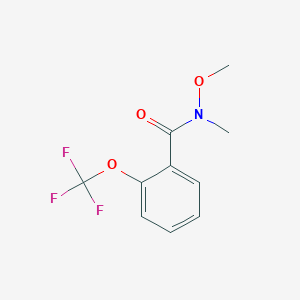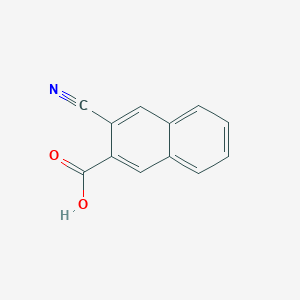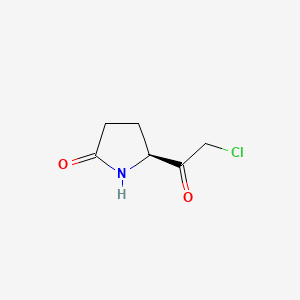
1-(2-Bromoethyl)-4-methoxy-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoethyl)-4-methoxy-2-methylbenzene is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromoethyl group, a methoxy group, and a methyl group. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(2-Bromoethyl)-4-methoxy-2-methylbenzene typically involves the bromination of 4-methoxy-2-methylbenzene. One common method includes the following steps:
Bromination: 4-methoxy-2-methylbenzene is reacted with bromine in the presence of a Lewis acid catalyst such as aluminum bromide or iron bromide. This step introduces the bromoethyl group to the benzene ring.
Purification: The reaction mixture is then purified using techniques such as distillation or recrystallization to isolate the desired product.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(2-Bromoethyl)-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides. For example, reacting with sodium methoxide can yield 1-(2-methoxyethyl)-4-methoxy-2-methylbenzene.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the bromoethyl group to an ethyl group.
Common reagents and conditions used in these reactions include:
Nucleophiles: Sodium methoxide, ammonia, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Bromoethyl)-4-methoxy-2-methylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific receptors or enzymes.
Material Science: It is utilized in the production of polymers and other advanced materials with specific properties.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromoethyl)-4-methoxy-2-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of their function. This interaction can disrupt cellular processes, making the compound useful in medicinal applications.
Comparación Con Compuestos Similares
1-(2-Bromoethyl)-4-methoxy-2-methylbenzene can be compared with other similar compounds such as:
1-(2-Bromoethyl)-4-methoxybenzene: Lacks the methyl group, leading to different reactivity and applications.
1-(2-Bromoethyl)-2-methylbenzene: Lacks the methoxy group, affecting its solubility and chemical behavior.
1-(2-Bromoethyl)-4-methylbenzene:
Propiedades
Número CAS |
30888-96-1 |
|---|---|
Fórmula molecular |
C10H13BrO |
Peso molecular |
229.11 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-4-methoxy-2-methylbenzene |
InChI |
InChI=1S/C10H13BrO/c1-8-7-10(12-2)4-3-9(8)5-6-11/h3-4,7H,5-6H2,1-2H3 |
Clave InChI |
FBVPFTNBGOMNBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine](/img/structure/B12444216.png)
![2-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B12444221.png)
![3-[4-(dimethylamino)phenyl]-2-phenyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12444247.png)
![4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B12444253.png)
![3-methyl-5-[(4-methylphenyl)methyl]-1H-pyridazin-6-one](/img/structure/B12444260.png)
![Cyclohexanone, 2-[(2-bromophenyl)methyl]-](/img/structure/B12444269.png)

![6-methyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B12444277.png)


![3,4-dibromo-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B12444295.png)


